(3-Fluoro-2-iodophenyl)boronic acid
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Overview
Description
(3-Fluoro-2-iodophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine and iodine atoms. It is widely used as a reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3-Fluoro-2-iodophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-2-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The iodine atom can be reduced to form the corresponding fluorophenylboronic acid.
Substitution: The iodine atom can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of this compound with an aryl halide .
Scientific Research Applications
(3-Fluoro-2-iodophenyl)boronic acid has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Fluoro-2-iodophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the final biaryl product . The molecular targets and pathways involved in these reactions are well-studied and understood.
Comparison with Similar Compounds
(3-Fluoro-2-iodophenyl)boronic acid can be compared with other similar compounds such as:
2-Fluoro-3-iodophenylboronic acid: Similar structure but with different substitution pattern.
3-Iodophenylboronic acid: Lacks the fluorine atom, which can affect its reactivity and selectivity in reactions.
6-Bromo-2-fluoro-3-iodophenylboronic acid: Contains an additional bromine atom, which can further modify its reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C6H5BFIO2 |
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Molecular Weight |
265.82 g/mol |
IUPAC Name |
(3-fluoro-2-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BFIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H |
InChI Key |
NFGQPZFLFDKVBU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)I)(O)O |
Origin of Product |
United States |
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